molecular formula C8H8F6N2O2 B6331294 1,4-Bis(trifluoroacetyl)piperazine CAS No. 6345-81-9

1,4-Bis(trifluoroacetyl)piperazine

Cat. No.: B6331294
CAS No.: 6345-81-9
M. Wt: 278.15 g/mol
InChI Key: GMBRDMSPKOYLLL-UHFFFAOYSA-N
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Description

1,4-Bis(trifluoroacetyl)piperazine is a chemical compound with the molecular formula C8H8F6N2O2 It is characterized by the presence of two trifluoroacetyl groups attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(trifluoroacetyl)piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with trifluoroacetic anhydride. The reaction typically occurs under mild conditions and yields the desired product with high purity. The general reaction scheme is as follows:

Piperazine+2Trifluoroacetic anhydride1,4Bis(trifluoroacetyl)piperazine\text{Piperazine} + 2 \text{Trifluoroacetic anhydride} \rightarrow 1,4-\text{Bis(trifluoroacetyl)piperazine} Piperazine+2Trifluoroacetic anhydride→1,4−Bis(trifluoroacetyl)piperazine

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(trifluoroacetyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the trifluoroacetyl groups to other functional groups.

    Substitution: The trifluoroacetyl groups can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1,4-Bis(trifluoroacetyl)piperazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in designing new compounds with desired properties.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with specific properties, such as high thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1,4-Bis(trifluoroacetyl)piperazine involves its interaction with specific molecular targets. The trifluoroacetyl groups can form strong interactions with proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s ability to modulate enzyme activity is of particular interest.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(acetyl)piperazine: Similar structure but with acetyl groups instead of trifluoroacetyl groups.

    1,4-Bis(formyl)piperazine: Contains formyl groups instead of trifluoroacetyl groups.

    1,4-Bis(benzoyl)piperazine: Features benzoyl groups in place of trifluoroacetyl groups.

Uniqueness

1,4-Bis(trifluoroacetyl)piperazine is unique due to the presence of trifluoroacetyl groups, which impart distinct chemical properties such as high electronegativity and stability. These properties make it particularly useful in applications requiring robust and stable compounds.

Properties

IUPAC Name

2,2,2-trifluoro-1-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F6N2O2/c9-7(10,11)5(17)15-1-2-16(4-3-15)6(18)8(12,13)14/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMBRDMSPKOYLLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C(F)(F)F)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90286073
Record name 1,4-Bis(trifluoroacetyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90286073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6345-81-9
Record name NSC43703
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43703
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Bis(trifluoroacetyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90286073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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